DONAXANINE
Description
Donaxanine is a naturally occurring alkaloid identified in marine organisms, particularly within the genus Donax (wedge clams) and certain red algae species. Its isolation from marine sources underscores ecological roles in chemical defense and interspecies competition .
Properties
CAS No. |
178493-90-8 |
|---|---|
Molecular Formula |
C15H21N5O2 |
Synonyms |
DONAXANINE |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Comparison of this compound and Related Compounds
| Compound Name | Source Organism | Biological Activity | Molecular Class | Key Differentiator |
|---|---|---|---|---|
| This compound | Donax spp. (marine clams) | Suspected neurotoxicity/ion modulation | Alkaloid | Limited structural elucidation |
| Dolastatin 18 | Sea hare (Dolabella) | Potent cytotoxicity (nanomolar IC₅₀) | Depsipeptide alkaloid | Clinically tested as anticancer agent |
| Domoic acid | Diatoms (via mussels) | Neurotoxin (AMPA receptor agonist) | Kainoid amino acid | Causative agent in amnesic shellfish poisoning |
| Tofenamic acid | Synthetic | Anti-inflammatory/analgesic | Diphenylamine derivative | FDA-approved for migraines |
| Dolichocurine | Strychnos dolichothyrsa | Neuromuscular blockade | Indole alkaloid | Used in ethnopharmacology |
Mechanistic and Pharmacological Insights
- Diphenylamine Derivatives (e.g., Tofenamic Acid) : Unlike this compound, these synthetic compounds lack marine origins but share a diphenylamine backbone. Tofenamic acid’s anti-inflammatory action via COX inhibition contrasts with this compound’s putative neurotoxic effects, suggesting divergent targets despite structural overlap .
- Marine Alkaloids (e.g., Domoic Acid) : Both compounds exhibit neurotoxicity, but this compound’s mechanism remains uncharacterized, whereas domoic acid’s AMPA receptor agonism is well-documented .
- Cytotoxic Agents (e.g., Dolastatin 18) : this compound’s cytotoxicity (if confirmed) may parallel dolastatin’s tubulin-binding activity, but dolastatin derivatives have advanced to clinical trials, highlighting a research gap for this compound .
Analytical Challenges
This compound’s structural ambiguity complicates direct comparisons. For instance, USP standards for doxepin hydrochloride emphasize isomer resolution (e.g., E/Z mixtures) , but analogous protocols for this compound are absent, underscoring the need for advanced chromatographic or spectroscopic characterization.
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